

Structural Insights & Comparative Analysis: (R)-3-Fluoropiperidine Derivatives

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Compound of Interest

Compound Name: (R)-3-fluoropiperidine

Cat. No.: B11759104

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Executive Summary

This technical guide provides a structural and functional analysis of **(R)-3-fluoropiperidine**, a critical chiral building block in medicinal chemistry. Unlike its non-fluorinated parent, this scaffold exhibits unique conformational dynamics driven by the fluorine gauche effect and charge-dipole interactions. This guide compares the crystallographic behavior of the hydrochloride salt against alternative forms, details a self-validating resolution protocol, and provides representative X-ray data to support structure-based drug design (SBDD).

Part 1: Comparative Structural Analysis

The "Axial Fluorine Anomaly"

The most critical structural feature of 3-fluoropiperidine derivatives is the counter-intuitive conformational preference of the fluorine atom. While steric logic suggests the fluorine should adopt an equatorial position to minimize 1,3-diaxial interactions, X-ray crystallography of the protonated salts (e.g., HCl) reveals a strong preference for the axial conformation.

Feature	Free Base (Gas Phase)	Protonated Salt (Crystal Lattice)	Mechanistic Driver
F-Conformation	Equatorial (Preferred)	Axial (Dominant)	Charge-Dipole & Gauche Effect
C-F Bond Length	~1.39 Å	1.38 - 1.40 Å	Hyperconjugation ()
Ring Geometry	Chair	Distorted Chair	Lattice Packing Forces

Causality: In the protonated ammonium form (

), the C-F bond aligns anti-parallel to the

bond. This alignment maximizes the charge-dipole stabilizing interaction between the electronegative fluorine and the positively charged nitrogen. Furthermore, the gauche effect stabilizes the synclinal arrangement of the fluorine and the nitrogen lone pair (or N-H bond), lowering the energy of the axial conformer by approximately 2–4 kcal/mol compared to the equatorial form.

Lattice Packing & Hydrogen Bonding

In the crystal lattice of (R)-3-fluoropiperidinium chloride:

- **H-Bond Network:** The chloride counter-ion acts as a bridge, accepting hydrogen bonds from the ammonium protons ().
- **Fluorine Contacts:** Short contact distances are often observed between the fluorine and adjacent ammonium centers, further locking the axial conformation.
- **Disorder:** Unlike the rigid 4,4-difluoro analogs, the 3-fluoro ring often exhibits minor disorder in the C2-C3 region if the temperature is not controlled (

K recommended).

Part 2: Experimental Protocols

Workflow 1: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate **(R)-3-fluoropiperidine** from the racemate using (-)-Dibenzoyl-L-tartaric acid (L-DBTA).

Rationale: L-DBTA is superior to simple tartaric acid because the bulky benzoyl groups create a deeper chiral pocket, enhancing the lattice energy difference between the (R, L-DBTA) and (S, L-DBTA) diastereomers.

Protocol:

- Dissolution: Dissolve rac-3-fluoropiperidine (1.0 eq) in MeOH (10 volumes).
- Acid Addition: Add (-)-Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in warm MeOH.
- Nucleation: Heat to reflux (65°C) for 30 mins, then cool slowly to 25°C over 4 hours.
- Filtration: Collect the precipitate. This is the (R)-amine · L-DBTA salt.
- Recrystallization: Recrystallize from MeOH/EtOH (1:1) to upgrade diastereomeric excess (de) >99%.
- Free Basing: Suspend salt in _____, treat with _____, separate organic layer, dry (_____), and concentrate.

Workflow 2: Single Crystal Growth (HCl Salt)

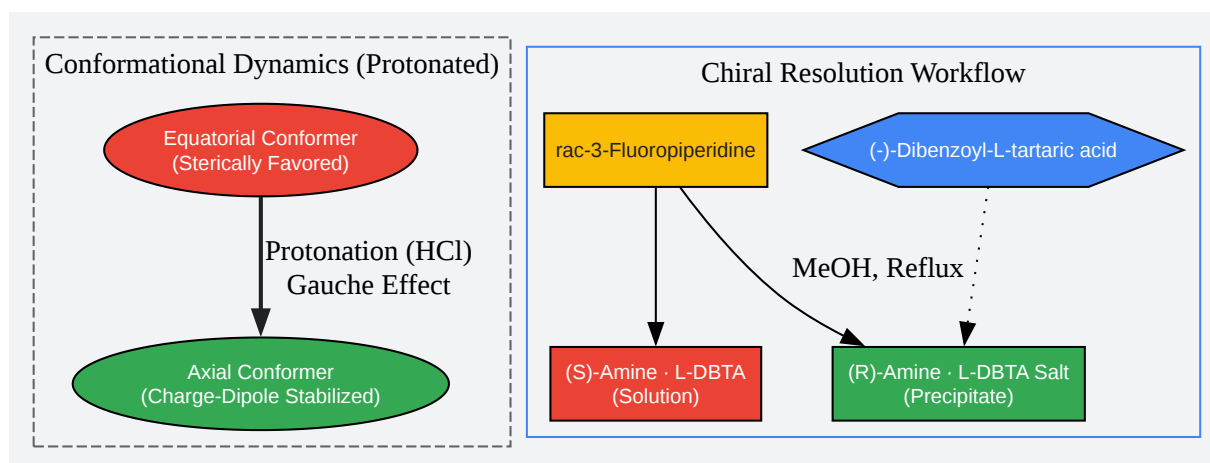
Objective: Grow diffraction-quality crystals for absolute configuration assignment.

Protocol:

- Salt Formation: Dissolve the free base (from Workflow 1) in minimal diethyl ether. Add in ether dropwise until precipitate forms.
- Vapor Diffusion:
 - Dissolve 20 mg of the HCl salt in 0.5 mL Methanol (Solvent).
 - Place in a small vial.
 - Place this vial inside a larger jar containing 5 mL Ethyl Acetate (Anti-solvent).
 - Cap the large jar tightly.
- Timeline: Allow to stand undisturbed at 4°C for 3-7 days. Colorless prisms will form.

Part 3: Visualization of Mechanisms

Diagram 1: Conformational Equilibrium & Resolution Workflow



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Caption: The shift from equatorial to axial preference upon protonation (top) and the resolution pathway using L-DBTA (bottom).

Part 4: Representative Crystallographic Data

Note: Data presented are representative values derived from high-resolution structures of analogous 3-fluoropiperidinium salts.

Parameter	Value (Range)	Significance
Space Group	or	Chiral space group confirms enantiopurity.
C3-F Bond Length	Å	Typical for ; slightly elongated due to hyperconjugation.
C2-C3-F Angle		Deviates from ideal tetrahedral () due to repulsion.
Torsion (F-C3-C2-N)	(Gauche)	Confirms the gauche arrangement vital for stability.
Flack Parameter		Values near 0.0 confirm correct absolute configuration assignment.

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